3-Carboxy-cis,cis-muconic acid

CAS No.: 1116-26-3

Cat. No.: VC1810932

Molecular Formula: C7H6O6

Molecular Weight: 186.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1116-26-3 |

|---|---|

| Molecular Formula | C7H6O6 |

| Molecular Weight | 186.12 g/mol |

| IUPAC Name | (1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylic acid |

| Standard InChI | InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13)/b2-1-,4-3+ |

| Standard InChI Key | KJOVGYUGXHIVAY-BXTBVDPRSA-N |

| Isomeric SMILES | C(=C\C(=O)O)\C(=C/C(=O)O)\C(=O)O |

| SMILES | C(=CC(=O)O)C(=CC(=O)O)C(=O)O |

| Canonical SMILES | C(=CC(=O)O)C(=CC(=O)O)C(=O)O |

Introduction

Chemical Properties and Structure

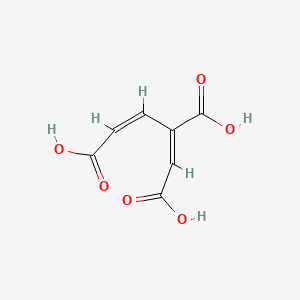

3-Carboxy-cis,cis-muconic acid is characterized by the molecular formula C7H6O6 and is specifically the 3-carboxy derivative of cis,cis-muconic acid. The compound has a molecular weight of approximately 186.12 g/mol and contains three carboxylic acid functional groups. Upon deprotonation of all three carboxylic acid functions, it forms the conjugate acid 3-carboxy-cis,cis-muconate(3-).

Physical and Chemical Properties

The physical and chemical properties of 3-Carboxy-cis,cis-muconic acid are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C7H6O6 |

| Molecular Weight | 186.119 g·mol−1 |

| Density | 1.25 g·cm−3 to 1.618 g·cm−3 |

| Dipole Moment | 0.40 D |

| Boiling Point | 423°C at 760 mmHg |

| Flash Point | 223.8°C |

The compound exhibits specific physical characteristics that influence its behavior in biological systems and its potential applications in chemical processes . The relatively high boiling and flash points indicate stability at normal environmental and laboratory conditions .

Biological Significance

Metabolic Pathways

3-Carboxy-cis,cis-muconic acid serves as an intermediate in several metabolic pathways, particularly in bacterial systems. It is notably a metabolite in the catechin degradation pathway by Bradyrhizobium japonicum, highlighting its role in the breakdown of complex organic compounds . The compound is also integrally involved in the protocatechuate branch of the 3-oxoadipate pathway, which is present in various aerobic bacteria .

Enzymatic Reactions

Several enzymes interact with 3-Carboxy-cis,cis-muconic acid, either producing it as a product or using it as a substrate. The protocatechuate 3,4-dioxygenase enzyme catalyzes the conversion of 3,4-dihydroxybenzoate (protocatechuate) and oxygen to produce 3-carboxy-cis,cis-muconic acid . This reaction represents an important step in the aerobic degradation of aromatic compounds.

Additionally, two cyclization enzymes have been identified that work with this compound:

-

3-carboxy-cis,cis-muconate cycloisomerase, which uses 2-carboxy-2,5-dihydro-5-oxofuran-2-acetate to produce 3-carboxy-cis,cis-muconate

-

Carboxy-cis,cis-muconate cyclase, which utilizes 3-carboxy-2,5-dihydro-5-oxofuran-2-acetate to produce 3-carboxy-cis,cis-muconate

These enzymatic reactions demonstrate the compound's central role in bacterial metabolism, particularly in pathways involved in breaking down aromatic structures.

Research Findings on Related Enzymes

3-Carboxy-cis,cis-muconate Lactonizing Enzymes

Significant research has focused on the enzymes that interact with 3-Carboxy-cis,cis-muconic acid. One noteworthy enzyme is the 3-carboxy-cis,cis-muconate lactonizing enzyme (CMLE), which participates in the protocatechuate branch of the 3-oxoadipate pathway in various aerobic bacteria .

A gene encoding a 3-carboxy-cis,cis-muconate lactonizing enzyme (pcaB1S2) was cloned from Agrobacterium radiobacter strain S2, from a gene cluster involved in protocatechuate degradation . This gene encoded an enzyme named ArCMLE1, consisting of 353 amino acids, which is significantly smaller than previously studied 3-carboxy-cis,cis-muconate lactonizing enzymes . This discovery suggests structural and functional diversity within this enzyme family.

Related Compounds and Biotechnological Applications

Relationship to cis,cis-Muconic Acid

3-Carboxy-cis,cis-muconic acid is structurally related to cis,cis-muconic acid, which has applications in the polymer industry . cis,cis-Muconic acid, also known as 2E,4E-hexa-2,4-dienedioic acid, is used in the manufacture of several widely-used consumer plastics . Its production via microbial synthesis, particularly through the extension of the shikimate pathway, has been reported and represents an area of active research .

Biotechnological Production Methods

Recent research has highlighted various biotechnological approaches to enhance the synthesis of cis,cis-muconic acid, which can serve as a precursor for biodegradable polymers and other bio-based plastics . These developments align with sustainable chemical manufacturing goals and contribute to the growing field of green chemistry .

Patent literature describes processes for producing cis,cis-muconic acid by fermentation using genetically engineered microorganisms, starting from renewable, non-aromatic carbon sources such as sugars or other simple carbon compounds derived from photosynthetic plants . These approaches represent "benzene-free" routes to produce valuable compounds like adipic acid, where cis,cis-muconic acid serves as an intermediate .

Genetic Engineering Strategies

Various genetic engineering strategies have been employed to enhance the production of cis,cis-muconic acid and related compounds. These include:

-

Removal of negative regulation by tyrR or trpR genes by eliminating these genes from the chromosome of the host bacterial strain

-

Creation of novel combinations of genetically engineered cassettes with novel genetically engineered elements to increase fermentation parameters

-

Overexpression of feedback-resistant enzymes like AroG and AroF, as well as other enzymes such as TktA and TalA

-

Chromosomal integration of gene cassettes for expressing aroZ, aroY, and catAX (or their analogs or homologs) from strong constitutive promoters

While these techniques have primarily focused on cis,cis-muconic acid production, similar approaches could potentially be applied to the production of 3-carboxy-cis,cis-muconic acid, given their structural similarity and related metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume